molecular formula C15H15NO2 B3058925 2-Amino-1-(4-(benzyloxy)phenyl)ethanone CAS No. 92850-54-9

2-Amino-1-(4-(benzyloxy)phenyl)ethanone

Cat. No.: B3058925
CAS No.: 92850-54-9
M. Wt: 241.28 g/mol
InChI Key: YHJKYNMAHQSKPP-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(benzyloxy)phenyl)ethanone: is an organic compound with the molecular formula C15H15NO2 . It is characterized by the presence of an amino group, a benzyloxy group, and a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(benzyloxy)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxybenzaldehyde and an appropriate amine source.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include ethanol or methanol.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and efficiency, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(benzyloxy)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction may produce benzyloxybenzylamine.

Scientific Research Applications

2-Amino-1-(4-(benzyloxy)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(benzyloxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-Amino-1-(4-hydroxyphenyl)ethanone: Contains a hydroxy group instead of a benzyloxy group.

    2-Amino-1-(4-ethoxyphenyl)ethanone: Features an ethoxy group in place of the benzyloxy group.

Uniqueness

2-Amino-1-(4-(benzyloxy)phenyl)ethanone is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its reactivity and biological activity.

Properties

IUPAC Name

2-amino-1-(4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJKYNMAHQSKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561884
Record name 2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92850-54-9
Record name 2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

78 g of 1-(4-benzyloxyphenyl)-2-chloroethanone and 63 g of hexamine are dissolved in 2.2 liters of chloroform, and the mixture is stirred at room temperature overnight. The mixture is condensed to a volume of 1.1 liters, and refluxed for 3 hours. After cooling, the precipitated crystals are collected by filtration, washed and then dried. The colorless crystals thus obtained are added to a mixture of 750 ml of ethanol and 120 ml of conc. hydrochloric acid, and the mixture is refluxed for 50 minutes. After cooling, the precipitated crystals are collected by filteration, washed and then dried. 55.6 g of 2-amino-1-(4-benzyloxyphenyl)ethanone are obtained as colorless crystals.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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